![molecular formula C7H11ClN4 B1449031 1,3,5-Triazin-2-amine, 4-chloro-6-(1,1-dimethylethyl)- CAS No. 1070217-24-1](/img/structure/B1449031.png)
1,3,5-Triazin-2-amine, 4-chloro-6-(1,1-dimethylethyl)-
Overview
Description
1,3,5-Triazin-2-amine, 4-chloro-6-(1,1-dimethylethyl)- is a derivative of 1,3,5-triazine . Triazine derivatives are known for their various biological activities, including antimicrobial, antimalarial, anticancer, and antiviral properties .
Synthesis Analysis
1,3,5-Triazine derivatives can be synthesized from cyanuric chloride . The synthesis process involves the replacement of chloride ions in cyanuric chloride .Molecular Structure Analysis
The molecular structure of 1,3,5-Triazin-2-amine, 4-chloro-6-(1,1-dimethylethyl)- and its derivatives can be characterized using various techniques such as FT-IR, NMR (1H-NMR and 13C-NMR), mass spectra, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,5-Triazin-2-amine, 4-chloro-6-(1,1-dimethylethyl)- include the replacement of chloride ions in cyanuric chloride and the esterification of the 4-aminobenzoic acid moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,5-Triazin-2-amine, 4-chloro-6-(1,1-dimethylethyl)- can be analyzed using techniques such as FT-IR, NMR, mass spectra, and elemental analysis .Scientific Research Applications
Synthesis of Triazine Derivatives
This compound serves as a precursor in the synthesis of a wide range of triazine derivatives. These derivatives can be tailored to contain various functional groups such as alkyl, aromatic, and ester groups, which are useful in creating compounds with specific properties for different applications .
Antimicrobial Activity
Triazine derivatives, including those synthesized from 4-tert-butyl-6-chloro-1,3,5-triazin-2-amine, have been evaluated for their antimicrobial properties. They show promising activity against bacteria like Staphylococcus aureus and Escherichia coli , which are common pathogens responsible for various infections .
Antitumor Properties
Some triazines exhibit significant antitumor activity. They have been used clinically to treat cancers such as lung, breast, and ovarian cancer. The derivatives of 4-tert-butyl-6-chloro-1,3,5-triazin-2-amine may also be explored for their potential antitumor properties in various human cancer and murine leukemia cell lines .
Aromatase Inhibitory Activity
Certain 1,3,5-triazine compounds have shown significant aromatase inhibitory activity, which is crucial in the treatment of hormone-sensitive cancers. The derivatives of this compound could be investigated for their efficacy in this field .
Corticotrophin-Releasing Factor Antagonist
Derivatives of 4-tert-butyl-6-chloro-1,3,5-triazin-2-amine have been discovered to act as potent corticotrophin-releasing factor 1 receptor antagonists. This activity is important for developing treatments for disorders related to stress and anxiety .
Leukotriene Antagonist
These compounds have also been found to show potent activity against leukotriene C4 antagonist, which has a protective effect on HCl.ethanol-induced gastric lesions. This suggests a potential application in gastrointestinal protective drugs .
Siderophore-Mediated Drug Use
The triazine structure of this compound presents potential use as siderophore-mediated drugs, which are important in treating infections by targeting microbial iron acquisition systems .
Antiparasitic Activity
Research has indicated that certain 1,3,5-triazine substituted polyamines, which can be synthesized from this compound, exhibit good in vitro activity against the protozoan parasite Trypanosoma brucei , the causative organism of Human African Trypanosomiasis .
Mechanism of Action
Target of Action
Triazine derivatives are known to interact with a variety of biological targets, depending on their specific structural modifications .
Mode of Action
It is known that triazine derivatives can form hydrogen-bond networks . This suggests that 4-tert-butyl-6-chloro-1,3,5-triazin-2-amine might interact with its targets through hydrogen bonding, leading to changes in the target’s function.
Biochemical Pathways
It is known that triazine derivatives can interact with various biochemical pathways, depending on their specific targets .
Result of Action
Based on the known properties of triazine derivatives, it can be inferred that the compound might have a variety of effects at the molecular and cellular level, depending on its specific targets and mode of action .
Future Directions
properties
IUPAC Name |
4-tert-butyl-6-chloro-1,3,5-triazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN4/c1-7(2,3)4-10-5(8)12-6(9)11-4/h1-3H3,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQBZYGZRQYLBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NC(=N1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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